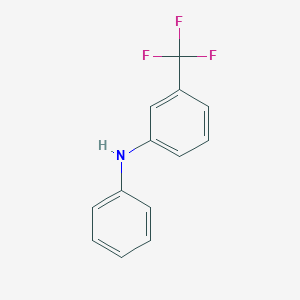

N-Phenyl-3-(trifluoromethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCRAVDPIMWFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143616 | |

| Record name | Benzenamine, N-phenyl-3-(trifluoromethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-23-5 | |

| Record name | N-Phenyl-3-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)-N-phenylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 101-23-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-phenyl-3-(trifluoromethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIFLUOROMETHYL)-N-PHENYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5XF8B8FGT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Mechanism of N-Phenyl-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to N-Phenyl-3-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and other advanced materials. The document details the experimental protocols and underlying reaction mechanisms for three core synthetic strategies: Buchwald-Hartwig amination, Ullmann condensation, and nucleophilic aromatic substitution (SNAr).

Introduction

This compound is a substituted diphenylamine derivative. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. This guide offers a comparative analysis of the most common methods for its synthesis, providing researchers with the necessary information to select the most appropriate route for their specific application.

Comparative Synthesis Data

The following tables summarize quantitative data for the different synthetic approaches to this compound, allowing for easy comparison of reaction conditions and yields.

Table 1: Buchwald-Hartwig Amination Conditions and Yields

| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 95[1] |

| 2 | 3-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 91[1] |

| 3 | 3-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | SPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 88[1] |

| 4 | 3-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.4) | Toluene | 100 | 24 | 78[1] |

| 5 | 3-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (1.4) | Toluene | 100 | 24 | 85[1] |

Table 2: Ullmann Condensation Conditions and Yields (Representative)

| Entry | Aryl Halide | Amine | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Iodobenzotrifluoride | Aniline | CuI (5) | (S)-N-Methylpyrrolidine-2-carboxylate (10) | K₃PO₄ (2.0) | DMSO | 110 | 24 | >80 (estimated) |

| 2 | 3-Bromobenzotrifluoride | Aniline | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 150 | 24 | Moderate (estimated) |

| 3 | 3-Chlorobenzotrifluoride | Aniline | Cu₂O (10) | Proline (20) | K₂CO₃ (2.0) | DMSO | 130 | 48 | Moderate (estimated) |

Table 3: Nucleophilic Aromatic Substitution (SNAr) Conditions and Yields (Representative)

| Entry | Aryl Halide | Amine | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Fluorobenzotrifluoride | Aniline | K₂CO₃ (2.0) | DMSO | 140 | 30 | High (estimated) |

| 2 | 1-Fluoro-3-(trifluoromethyl)-5-nitrobenzene | Aniline | K₂CO₃ (3.0) | DMF | 85 | 7 | 63 (for a similar system)[2] |

Experimental Protocols

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of C-N bonds.

Materials:

-

3-Bromobenzotrifluoride

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

-

Standard glassware for workup and purification

-

In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

To the same Schlenk tube, add NaOtBu (1.4 equivalents), 3-bromobenzotrifluoride (1.0 equivalent), and aniline (1.2 equivalents).

-

Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the 3-bromobenzotrifluoride.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.

Materials:

-

3-Iodobenzotrifluoride

-

Aniline

-

Copper(I) iodide (CuI)

-

(S)-N-Methylpyrrolidine-2-carboxylate

-

Potassium phosphate (K₃PO₄)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating block

-

Standard glassware for workup and purification

Procedure: [4]

-

To a dry Schlenk flask under an inert atmosphere of Argon, add aniline (1.0 equivalent), potassium phosphate (2.0 equivalents), (S)-N-methylpyrrolidine-2-carboxylate (0.1 equivalents), and copper(I) iodide (0.05 equivalents).

-

Add anhydrous DMSO to the flask, followed by 3-iodobenzotrifluoride (1.2 equivalents).

-

The reaction mixture is then stirred vigorously and heated to 110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Nucleophilic Aromatic Substitution (SNAr)

This reaction is most effective when the aromatic ring is activated by strong electron-withdrawing groups. For 3-halobenzotrifluoride, the trifluoromethyl group provides some activation.

Materials:

-

3-Fluorobenzotrifluoride

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Test tube or round-bottom flask

-

Heating bath

-

Standard glassware for workup and purification

Procedure: [5]

-

In a test tube or round-bottom flask, combine 3-fluorobenzotrifluoride (1.0 equivalent), aniline (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add DMSO as the solvent.

-

Heat the mixture in a heating bath at 140 °C for at least 30 minutes.

-

Monitor the reaction by TLC.

-

After cooling in an ice-water bath, add water to precipitate the crude product.

-

Collect the solid by filtration and wash with water.

-

The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Reaction Mechanisms and Visualizations

The following diagrams illustrate the proposed mechanisms for the synthesis of this compound via the three described methods.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Proposed mechanism for the Ullmann condensation.

Caption: SNAr mechanism via a Meisenheimer complex.

Conclusion

The synthesis of this compound can be effectively achieved through several methods, with the Buchwald-Hartwig amination generally offering the highest yields under milder conditions. The Ullmann condensation provides a classical alternative, though it often requires more forcing conditions. Nucleophilic aromatic substitution is a viable route, particularly with a fluoride leaving group, and is enhanced by the presence of the electron-withdrawing trifluoromethyl substituent. The choice of synthetic route will depend on factors such as substrate availability, desired yield, and tolerance of functional groups. This guide provides the foundational information for researchers to make an informed decision for their synthetic endeavors.

References

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. [PDF] On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | Semantic Scholar [semanticscholar.org]

physicochemical properties of N-Phenyl-3-(trifluoromethyl)aniline

An In-depth Technical Guide to the Physicochemical Properties of N-Phenyl-3-(trifluoromethyl)aniline

This guide provides a comprehensive analysis of the core (CAS No. 101-23-5). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes available data with field-proven experimental methodologies. We will explore the compound's identity, key physical and chemical parameters, and provide authoritative protocols for their experimental determination, grounding our discussion in established scientific principles.

Chemical Identity and Molecular Structure

This compound is a substituted diphenylamine derivative. The presence of the trifluoromethyl (-CF₃) group on one of the phenyl rings is a critical feature, significantly influencing the molecule's electronic properties, lipophilicity, and metabolic stability. This makes it a compound of interest as a building block in the synthesis of pharmaceuticals and agrochemicals.

Key Identifiers:

| Identifier | Value |

| CAS Number | 101-23-5[1][2] |

| Molecular Formula | C₁₃H₁₀F₃N[1][2] |

| IUPAC Name | This compound[2] |

| Synonyms | m-Trifluoromethyldiphenylamine, 3-(Trifluoromethyl)diphenylamine, N-(3-trifluoromethylphenyl)aniline[3] |

| InChI | 1S/C13H10F3N/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,17H[2] |

| InChIKey | WJCRAVDPIMWFPG-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F[2] |

Molecular Structure:

The structure consists of two phenyl rings linked by a secondary amine. One ring is unsubstituted, while the other bears a trifluoromethyl group at the meta-position.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for predicting the compound's behavior in various experimental and physiological settings.

| Property | Value | Source(s) |

| Molecular Weight | 237.22 g/mol | [1][2] |

| Physical State | Colorless to yellow/brown oil or liquid at 25°C | [1][4] |

| Melting Point | Not available; liquid at room temperature | [1][4] |

| Boiling Point | 293.1°C at 760 mmHg | [3][5] |

| 108-110°C at 0.3 Torr | [4] | |

| Density | 1.255 g/cm³ | [3][5] |

| Refractive Index (n20/D) | 1.554 | [5] |

| Water Solubility | 6.470 mg/L | [6] |

| logP (Octanol-Water) | 4.522 | [5] |

| pKa (Predicted) | -0.36 ± 0.30 | [4] |

The high LogP value indicates that this compound is a highly lipophilic compound, which corresponds to its very low water solubility.[5][6] The predicted pKa suggests it is a very weak base. The nitrogen lone pair is delocalized into both aromatic rings, and the electron-withdrawing nature of the -CF₃ group further reduces basicity.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (Ar-H): A complex series of multiplets would be expected in the range of δ 6.8-7.6 ppm. The protons on the unsubstituted phenyl ring will likely appear as distinct multiplets from those on the trifluoromethyl-substituted ring.

-

Amine Proton (N-H): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration. It may appear between δ 5.5-6.5 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Aromatic carbons are expected in the δ 110-150 ppm region. The carbon attached to the nitrogen will be downfield, as will the carbon attached to the -CF₃ group.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group is expected to appear around δ 120-130 ppm and will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information on the functional groups present.

-

N-H Stretch: A sharp to moderately broad absorption band is expected around 3400 cm⁻¹, characteristic of a secondary amine.

-

Aromatic C-H Stretch: Multiple sharp bands will appear just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: This will likely appear in the 1250-1350 cm⁻¹ region.

-

C-F Stretch: The trifluoromethyl group will give rise to very strong, characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 237.

-

Key Fragmentation: Fragmentation patterns may include the loss of the trifluoromethyl group ([M-69]⁺) and cleavage of the C-N bonds, leading to fragments corresponding to the individual substituted and unsubstituted phenylamine moieties.

Experimental Protocols for Physicochemical Characterization

The following section details authoritative, step-by-step protocols for the experimental determination of key physicochemical properties, grounded in internationally recognized standards.

Melting/Freezing Point Determination (OECD 102)

As this compound is a liquid at room temperature, determining its freezing point is more appropriate than its melting point. The capillary method described in OECD Guideline 102 can be adapted for this purpose.

Principle: A small sample is cooled at a controlled rate, and the temperature at which the phase transition from liquid to solid occurs is recorded.

Apparatus:

-

Melting point apparatus with a cooling function or a suitable cooling bath (e.g., dry ice/acetone).

-

Glass capillary tubes (sealed at one end).

-

Calibrated thermometer or temperature probe.

Protocol:

-

Sample Preparation: Introduce a small amount of the liquid this compound into a glass capillary tube to a height of approximately 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating/cooling block of the apparatus.

-

Cooling: Initiate cooling at a rapid rate to approximate the freezing point.

-

Equilibration: Once solidification begins, allow the sample to thaw completely.

-

Determination: Begin cooling again, but at a much slower rate (e.g., 1-2 °C per minute) starting from about 10 °C above the approximate freezing point.

-

Recording: Record the temperature at which the first crystals appear and the temperature at which the entire sample solidifies. This range is the freezing point range.

Causality and Trustworthiness: This protocol, based on OECD 102, is a self-validating system.[7] A pure compound will exhibit a sharp, well-defined freezing point. Impurities will typically depress the freezing point and broaden the range, providing an internal check on sample purity. Slowing the rate of temperature change near the phase transition is critical to allow for thermodynamic equilibrium, ensuring an accurate measurement.

Caption: Workflow for experimental freezing point determination.

Water Solubility Determination (OECD 105)

The "Flask Method" from OECD Guideline 105 is suitable for determining the water solubility of this compound.

Principle: An excess of the substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Apparatus:

-

Thermostatically controlled shaker bath.

-

Glass flasks with stoppers.

-

Centrifuge and/or filtration system (e.g., syringe filters, 0.22 µm PTFE).

-

Validated analytical instrument (e.g., HPLC-UV or GC-MS).

-

Analytical balance.

Protocol:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of high-purity water. The excess is critical to ensure saturation is reached.

-

Equilibration: Place the sealed flask in a shaker bath set to a constant temperature (e.g., 25 °C). Shake for a sufficient duration to reach equilibrium (typically 24-48 hours). Preliminary tests should be run to confirm the time required to reach a stable concentration.

-

Phase Separation: After equilibration, cease shaking and allow the mixture to settle. To ensure complete removal of undissolved micro-droplets, centrifuge an aliquot of the aqueous phase at high speed.

-

Sampling: Carefully withdraw a sample from the clear, supernatant aqueous phase.

-

Quantification: Analyze the concentration of the dissolved substance in the sample using a pre-validated analytical method (e.g., HPLC-UV). The concentration is determined by comparison to a calibration curve prepared with known standards.

-

Replicates: The experiment should be performed in at least triplicate to ensure reproducibility.

Causality and Trustworthiness: This protocol follows the gold-standard shake-flask method outlined in OECD 105. The use of an excess of the solute ensures that the measured concentration represents the true thermodynamic solubility limit. The centrifugation step is a critical control to prevent overestimation of solubility due to the presence of suspended, undissolved material. Validation of the analytical method ensures the accuracy of the final quantification.

Partition Coefficient (logP) Determination (OECD 117)

The HPLC method described in OECD Guideline 117 is an efficient and reliable way to determine the n-octanol/water partition coefficient (logP).

Principle: The logarithm of the retention time of the substance on a reversed-phase HPLC column (e.g., C18) is linearly correlated with its logP. The logP of the test substance is determined by comparing its retention time to that of a series of known reference compounds with a range of logP values.

Apparatus:

-

HPLC system with a UV detector.

-

Reversed-phase column (e.g., ODS, C18).

-

Reference standards with known logP values.

Protocol:

-

Reference Standard Selection: Choose a set of at least 5-6 reference compounds with logP values that bracket the expected logP of the test substance.

-

Calibration: Prepare solutions of the reference standards and inject them onto the HPLC system under isocratic conditions (e.g., a constant mixture of methanol/water). Record the retention time for each standard.

-

Dead Time (t₀) Determination: Determine the column dead time by injecting a non-retained compound (e.g., uracil).

-

Capacity Factor (k) Calculation: For each reference standard, calculate the capacity factor: k = (tᵣ - t₀) / t₀, where tᵣ is the retention time.

-

Calibration Curve: Plot log(k) versus the known logP values for the reference standards. A linear regression of this plot yields the calibration curve.

-

Sample Analysis: Prepare and inject a solution of this compound under the identical HPLC conditions. Record its retention time (tᵣ).

-

logP Calculation: Calculate the capacity factor (k) for the test substance. Using the regression equation from the calibration curve, calculate the logP of this compound.

Causality and Trustworthiness: This method, standardized by OECD 117, provides a robust and rapid alternative to the traditional shake-flask method.[8] Its trustworthiness is based on the well-established principle of reversed-phase chromatography, where retention is governed by hydrophobicity. The validity of the measurement is ensured by a strong linear correlation (r² > 0.95) of the calibration curve and by ensuring the test compound's retention time falls within the range of the standards.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 3-(Trifluoromethyl)-N-phenylaniline | C13H10F3N | CID 7548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 101-23-5 [m.chemicalbook.com]

- 5. m.molbase.com [m.molbase.com]

- 6. parchem.com [parchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. rsc.org [rsc.org]

N-Phenyl-3-(trifluoromethyl)aniline CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Molecular Structure

N-Phenyl-3-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a crucial building block in modern synthetic chemistry. Its structural features, particularly the trifluoromethyl group, impart unique electronic properties and lipophilicity, making it a valuable precursor in the development of pharmaceuticals and agrochemicals.

-

Molecular Formula: C₁₃H₁₀F₃N

-

Molecular Weight: 237.22 g/mol

-

IUPAC Name: this compound[]

-

Common Synonyms: m-Trifluoromethyldiphenylamine, 3-(Trifluoromethyl)diphenylamine, N-(3-trifluoromethylphenyl)aniline[1][]

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are critical for its handling, reaction optimization, and role in drug design. The trifluoromethyl group significantly influences its lipophilicity and electronic characteristics.

| Property | Value |

| Physical Form | Liquid |

| Boiling Point | 293.1 °C at 760 mmHg |

| Density | 1.255 g/cm³ |

| Flash Point | 131.1 °C |

| Refractive Index | 1.554 |

| Vapor Pressure | 0.00176 mmHg at 25°C |

| pKa (Predicted) | -0.36 ± 0.30 |

| Water Solubility | Insoluble |

| Solubility | Slightly soluble in Chloroform and Methanol |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a reliable pathway to form the C-N bond between the two aromatic rings.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a general procedure for the synthesis of N-arylanilines.[1]

Materials:

-

Aniline (1.0 mmol)

-

3-(Trifluoromethyl)phenylboronic acid (1.0 mmol)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

Aqueous suspension of FePd nanowires (3.0 mol%)

-

Deionized water (13 mL)

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

External magnet

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol), 3-(trifluoromethyl)phenylboronic acid (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Add 10 mL of deionized water to the flask to dissolve the reagents.

-

To the stirred solution, add an aqueous suspension of FePd nanowires (3.0 mol% in 3 mL of H₂O) at room temperature.

-

Allow the reaction mixture to stir continuously for 5 hours at room temperature.

-

Monitor the progress of the reaction periodically using thin-layer chromatography (TLC).

-

Upon completion of the reaction, add 2M HCl solution to the mixture.

-

Separate the catalyst from the solution using an external magnet.

-

Wash the recovered catalyst with ethyl acetate.

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (2 x 20 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic solution in vacuo using a rotary evaporator.

-

Purify the resulting residue by gel permeation chromatography to yield the final product, this compound.[1][5]

Analytical Characterization Protocols

Ensuring the purity and identity of this compound is critical. A combination of chromatographic and spectroscopic techniques is recommended.

General Analytical Workflow

Caption: General workflow for the analytical characterization of the final product.

Protocol for Purity Determination by HPLC

This is a general reverse-phase HPLC method adaptable for purity analysis of aniline derivatives.

Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry compatibility, 0.1% formic acid can be added.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 250 nm.

-

Injection Volume: 5-10 µL.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL. Prepare working samples by diluting the stock solution to a suitable concentration (e.g., 10-100 µg/mL).

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis.

-

Data Interpretation: Determine the purity of the sample by calculating the relative area percentage of the main peak.

Applications in Drug Development and Agrochemicals

This compound is not typically used as an active ingredient itself. Instead, it is a highly valued intermediate for synthesizing more complex molecules with desired biological activities. The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

-

Pharmaceuticals: It is a key building block in the synthesis of kinase inhibitors for cancer therapy. The trifluoromethylphenyl moiety is a common feature in many small molecule inhibitors that target signaling pathways involved in cell proliferation and survival.[4]

-

Agrochemicals: This compound is used as a precursor in the manufacturing of fungicides.[1] The resulting active ingredients can offer protection against a variety of fungal pathogens in crops.

Role as a Precursor in Drug Discovery

Caption: The role of this compound as a starting material in a typical drug discovery workflow.

Biological Activity and Mechanism of Action

There is currently a lack of published scientific literature detailing the direct biological activity, mechanism of action, or interaction with specific signaling pathways of this compound itself. Its primary role in a biological context is as a structural component of larger, more complex active molecules.

Derivatives synthesized from this precursor have shown a range of biological activities:

-

Antimicrobial Properties: Certain pyrazole derivatives incorporating the N-(trifluoromethyl)phenyl moiety have demonstrated potent activity against antibiotic-resistant Gram-positive bacteria.[5]

-

Antimalarial Activity: N-phenyl-substituted cinnamanilides, some of which are derived from trifluoromethylanilines, have shown promising activity against Plasmodium falciparum.[6]

-

Androgen Receptor Antagonism: The trifluoromethylphenyl scaffold has been utilized in the discovery of novel androgen receptor antagonists for potential use in prostate cancer treatment.

It is hypothesized that in these derivatives, the trifluoromethylaniline group contributes to the overall lipophilicity and electronic profile of the molecule, which in turn influences its interaction with biological targets such as enzymes or receptors.[7][8]

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

H413: May cause long-lasting harmful effects to aquatic life.

-

-

Signal Word: Warning[9]

Users should consult the full Safety Data Sheet (SDS) for comprehensive safety and handling information.

References

- 1. This compound | 101-23-5 [chemicalbook.com]

- 2. 101-23-5|this compound|BLD Pharm [bldpharm.com]

- 4. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into Antimalarial Activity of N-Phenyl-Substituted Cinnamanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. N-Propyl-3-(trifluoromethoxy)aniline CAS 1020966-73-7 [benchchem.com]

- 9. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

solubility and stability of N-Phenyl-3-(trifluoromethyl)aniline

An In-depth Technical Guide to the Solubility and Stability of N-Phenyl-3-(trifluoromethyl)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 101-23-5), a key intermediate in the synthesis of pharmaceuticals and fine chemicals. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental physicochemical properties is critical for ensuring the success of synthetic routes, formulation development, and analytical method validation. This document synthesizes available data with established scientific principles to offer field-proven insights and detailed experimental protocols.

Introduction to this compound

This compound, also known as 3-(Trifluoromethyl)diphenylamine, is an aromatic amine whose structure features a phenyl group and a 3-(trifluoromethyl)phenyl group linked by a secondary amine. Its chemical structure is presented below:

The presence of the trifluoromethyl (-CF₃) group is of particular significance in medicinal chemistry. This group is a well-known bioisostere for other functionalities and is often introduced into molecules to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.[1][2] As such, this compound serves as a valuable building block in the synthesis of a variety of biologically active compounds.[3] A robust understanding of its solubility and stability is the foundation for its effective use in research and development.

Physicochemical Properties

The solubility and stability of a compound are governed by its intrinsic physicochemical properties. The key properties of this compound are summarized in the table below. The high lipophilicity, indicated by the LogP value, suggests a preference for non-polar environments and consequently low aqueous solubility.[2]

| Property | Value | Source(s) |

| CAS Number | 101-23-5 | [3][4] |

| Molecular Formula | C₁₃H₁₀F₃N | [4][5] |

| Molecular Weight | 237.22 g/mol | [4][5] |

| Appearance | Liquid or Semi-Solid | [5] |

| Boiling Point | 293.1°C at 760 mmHg | [6][7] |

| Density | 1.255 g/cm³ | [6][8] |

| LogP | 4.52 | [6][7] |

| pKa (Predicted) | -0.36 ± 0.30 | [9] |

| Refractive Index | 1.554 | [7][10] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in both synthesis and formulation. Its highly lipophilic nature, driven by the two aromatic rings and the trifluoromethyl group, dictates its solubility behavior.

Qualitative and Quantitative Solubility Data

While extensive quantitative data is not widely published, a combination of available data and structural analysis allows for the construction of a reliable solubility profile.

| Solvent | Type | Solubility | Source(s) |

| Water | Aqueous | 6.470 mg/L | [11] |

| Chloroform | Non-polar aprotic | Slightly Soluble | [9] |

| Methanol | Polar protic | Slightly Soluble | [9] |

| Ethanol | Polar protic | Expected to be soluble | Inferred |

| DMSO | Polar aprotic | Expected to be soluble | Inferred |

| Toluene | Non-polar | Expected to be highly soluble | [2] |

Causality: The extremely low aqueous solubility is a direct consequence of the molecule's hydrophobicity (high LogP).[2] The two large, non-polar aromatic rings dominate the structure, making it difficult for the molecule to favorably interact with the highly polar hydrogen-bonding network of water. Solubility in organic solvents is significantly better. It is expected to be highly soluble in non-polar solvents like toluene, where "like dissolves like" principles apply. In polar aprotic solvents like DMSO and polar protic solvents like ethanol, solubility is likely facilitated by dipole-dipole interactions and the ability of the secondary amine to act as a hydrogen bond donor.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a self-validating system for determining the equilibrium solubility of this compound, which is considered the gold standard.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., pH 7.4 phosphate buffer, ethanol)

-

Thermostatically controlled shaker

-

Analytical balance

-

HPLC-UV system

-

0.22 µm PTFE syringe filters

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial as it ensures that equilibrium has been reached.

-

Equilibration: Place the vials in the shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for a sufficient duration to reach equilibrium. A period of 48-72 hours is recommended.[2] Expertise Insight: A preliminary kinetic study should be performed to determine the minimum time required to reach equilibrium, ensuring the final measurement is truly the thermodynamic solubility.

-

Sample Collection and Preparation: After equilibration, let the vials stand undisturbed at the set temperature to allow excess solid to settle. Carefully withdraw a sample of the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles. Trustworthiness: This filtration step is critical to prevent overestimation of solubility.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standards using a validated HPLC-UV method to generate a calibration curve.

-

Dilute the filtered sample with a known volume of solvent to bring its concentration within the linear range of the calibration curve. .

-

Analyze the diluted sample under the same HPLC conditions.

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.

Workflow for Solubility Determination

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 101-23-5 [chemicalbook.com]

- 4. 3-(Trifluoromethyl)-N-phenylaniline | C13H10F3N | CID 7548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 101-23-5 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound|101-23-5 - MOLBASE Encyclopedia [m.molbase.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound CAS#: 101-23-5 [m.chemicalbook.com]

- 10. hoffmanchemicals.com [hoffmanchemicals.com]

- 11. parchem.com [parchem.com]

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery of N-Phenyl-3-(trifluoromethyl)aniline Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The N-phenyl-3-(trifluoromethyl)aniline core is a prominent scaffold in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The strategic incorporation of the trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly influence a molecule's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound derivatives and their analogs, offering valuable insights for researchers engaged in drug discovery and development.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives often involves coupling reactions between a substituted aniline and a suitable phenyl-containing moiety. A common approach is the Buchwald-Hartwig amination, which facilitates the formation of the C-N bond.

A general synthetic scheme involves the reaction of 3-(trifluoromethyl)aniline with a substituted phenyl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity of the final product.

Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be employed, particularly when the phenyl ring is activated by electron-withdrawing groups.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A detailed protocol for a typical Buchwald-Hartwig amination reaction to synthesize this compound derivatives is as follows:

-

Reagent Preparation : In a dry Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine the substituted aryl halide (1.0 mmol), 3-(trifluoromethyl)aniline (1.2 mmol), a palladium catalyst such as Pd2(dba)3 (0.02 mmol), and a phosphine ligand, for example, Xantphos (0.04 mmol).

-

Addition of Base and Solvent : Add a suitable base, such as sodium tert-butoxide (1.4 mmol), and a dry, degassed solvent like toluene or dioxane (5 mL).

-

Reaction Execution : Stir the reaction mixture at a specified temperature (typically between 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification : Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.

Synthesis Workflow

historical research on N-Phenyl-3-(trifluoromethyl)aniline development

An In-depth Technical Guide on the Historical Development of N-Phenyl-3-(trifluoromethyl)aniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial fluorinated building block in modern medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance the pharmacological properties of drug candidates.[1][2] This electron-withdrawing moiety can significantly improve metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Historically, the development of synthetic methodologies to create the core diarylamine structure, coupled with the recognition of the advantageous properties of the trifluoromethyl group, has established this compound and its derivatives as vital precursors in the synthesis of complex therapeutic agents.

This technical guide explores the historical development of this compound, focusing on its synthesis, its pivotal role in the discovery of key pharmaceuticals, and the experimental protocols that underpin its application.

Core Synthesis Methodologies: A Historical Perspective

The synthesis of diarylamines, the structural core of this compound, has evolved significantly over the years. The primary challenge lies in the formation of the carbon-nitrogen (C-N) bond between two aryl groups. Two landmark reactions dominate the historical landscape: the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann Condensation

The Ullmann condensation, a copper-promoted reaction, represents the classical approach to forming aryl ethers, thioethers, and amines.[3] Traditionally, this method requires harsh reaction conditions, including high temperatures (often exceeding 210°C), polar solvents, and stoichiometric amounts of copper.[3] While foundational, these demanding conditions limit its functional group tolerance and overall utility in modern, complex syntheses.

The Buchwald-Hartwig Amination

A paradigm shift in C-N cross-coupling occurred with the development of the Buchwald-Hartwig amination in the 1990s.[4][5] This palladium-catalyzed reaction allows for the formation of C-N bonds under much milder conditions than the Ullmann condensation.[4] Its broad substrate scope, excellent functional group tolerance, and high yields have made it the preferred method for synthesizing aryl amines in contemporary organic chemistry.[4]

The general workflow for this reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired aryl amine.[4]

Data Presentation: Synthesis Methodologies

Table 1: Comparison of Ullmann Condensation and Buchwald-Hartwig Amination for N-Arylation

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (stoichiometric or catalytic) | Palladium (catalytic) |

| Typical Temperature | High (>200°C) | Mild (Room Temp. to ~110°C) |

| Substrate Scope | Limited, requires activated aryl halides | Broad, tolerates diverse functional groups |

| Functional Group Tolerance | Poor | Excellent |

| Key Developers | Fritz Ullmann | Stephen L. Buchwald & John F. Hartwig |

| Historical Period | Early 20th Century | Mid-1990s to present |

Pivotal Role in Tyrosine Kinase Inhibitor Development

The 3-(trifluoromethyl)aniline moiety is a privileged structure in the design of tyrosine kinase inhibitors (TKIs), a critical class of targeted cancer therapies. Its inclusion was instrumental in the development of second-generation drugs designed to overcome resistance to earlier treatments like Imatinib.

Bafetinib (INNO-406)

Bafetinib was developed as a potent, dual Bcr-Abl/Lyn kinase inhibitor to address Imatinib resistance in chronic myelogenous leukemia (CML).[6] During its development, researchers examined the crystal structure of Imatinib bound to the Abl kinase, identifying a hydrophobic pocket.[6] Systematic exploration revealed that adding a trifluoromethyl group at the 3-position of the N-phenyl ring optimally utilized this pocket, resulting in a 36-fold improvement in potency over Imatinib.[6] This discovery underscored the critical role of the trifluoromethyl group in enhancing binding affinity.[6]

Bafetinib functions by binding to the ATP-binding site of the Bcr-Abl and Lyn kinases, inhibiting their activity and thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[7][8][9]

Nilotinib (Tasigna)

Nilotinib is another highly successful second-generation TKI developed by Novartis for Imatinib-resistant CML.[10][11] It is significantly more potent than Imatinib and active against a wide range of Bcr-Abl mutations.[10] The core structure of Nilotinib is an N-phenylpyrimidin-2-amine, which is connected to a 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline moiety. The synthesis of this crucial intermediate is a key focus of various reported synthetic routes.

Several synthetic strategies for Nilotinib have been published, often aiming to improve yield and reduce the number of steps from the original patent.[10][12] A common approach involves the condensation of 3-amino-4-methyl-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

Experimental Protocols

Protocol 1: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitro-benzamide (A Key Nilotinib Intermediate)

This protocol is adapted from a reported synthesis of Nilotinib.[13]

1. Materials and Reagents:

-

4-methyl-3-nitrobenzoic acid

-

Thionyl chloride or similar chlorinating agent

-

5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine

-

Anhydrous solvent (e.g., DMF, Chloroform, or Isopropanol)

-

Inorganic base (e.g., Sodium Hydroxide, Potassium Hydroxide)

2. Procedure:

-

Step 1: Acid Chloride Formation: 4-methyl-3-nitrobenzoic acid is converted to its corresponding acyl chloride (4-methyl-3-nitro benzoyl chloride) using a chlorinating agent like thionyl chloride.[13] The reaction is typically performed in an inert solvent.

-

Step 2: Amide Coupling: The resulting acyl chloride is added to a solution containing 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine in a suitable solvent (e.g., DMF).[13]

-

Step 3: Reaction Conditions: An inorganic base is added, and the mixture is stirred, often at an elevated temperature, until the reaction is complete (monitored by TLC or HPLC).[13]

-

Step 4: Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired benzamide intermediate.[13]

Protocol 2: General Buchwald-Hartwig Amination

This is a generalized protocol based on established methodologies.[4][5][14]

1. Materials and Reagents:

-

Aryl halide (e.g., 1-bromo-3-(trifluoromethyl)benzene)

-

Amine (e.g., Aniline)

-

Palladium precatalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., BINAP, XPhos)

-

Base (e.g., NaOtBu, Cs2CO3)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

2. Procedure:

-

Step 1: Reaction Setup: An oven-dried flask is charged with the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).

-

Step 2: Addition of Reagents: The aryl halide, amine, and anhydrous solvent are added to the flask via syringe.

-

Step 3: Reaction Conditions: The reaction mixture is heated (typically between 80-110°C) and stirred for a period ranging from a few hours to 24 hours. The reaction progress is monitored by TLC or GC-MS.

-

Step 4: Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the target N-aryl amine.

Further Applications and Derivatives

The this compound scaffold is not limited to kinase inhibitors. Researchers have explored its derivatives for a range of other biological activities.

Table 2: Selected Biological Activities of this compound Derivatives

| Derivative Class | Modification | Target/Activity | Reference |

| Pyrazole Derivatives | N-(trifluoromethyl)phenyl substituted pyrazoles | Antibacterial (potent against MRSA) | [15][16][17] |

| Cinnamanilides | N-phenyl-substituted cinnamanilides | Antimalarial (antiplasmodial activity) | [18] |

| Guanidines | N'-3-(trifluoromethyl)phenyl derivatives | NMDA Receptor Ligands (for PET imaging) | [19] |

| Pyridin-2-amines | 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine | Androgen Receptor Antagonist (prostate cancer) | [20] |

Conclusion

The historical development of this compound is a compelling narrative of chemical innovation driving pharmaceutical progress. The journey from the harsh conditions of the Ullmann condensation to the refined and versatile Buchwald-Hartwig amination enabled the widespread use of this diarylamine structure. The strategic incorporation of the trifluoromethyl group, particularly at the 3-position, proved to be a transformative step in drug design, leading directly to the creation of potent, second-generation tyrosine kinase inhibitors like Bafetinib and Nilotinib. Today, this scaffold continues to be a valuable platform for developing new therapeutic agents across diverse disease areas, cementing its status as a cornerstone of modern medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 6. Bafetinib - Wikipedia [en.wikipedia.org]

- 7. BAFETINIB (PD015660, ZGBAJMQHJDFTQJ-DEOSSOPVSA-N) [probes-drugs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Bafetinib | C30H31F3N8O | CID 11387605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 12. Making sure you're not a bot! [academiccommons.columbia.edu]

- 13. asianpubs.org [asianpubs.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 17. researchgate.net [researchgate.net]

- 18. Insights into Antimalarial Activity of N-Phenyl-Substituted Cinnamanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Modeling of N-Phenyl-3-(trifluoromethyl)aniline

Abstract

N-Phenyl-3-(trifluoromethyl)aniline, a fluorinated aromatic amine, is a significant scaffold in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique electronic properties, influencing its reactivity, stability, and biological interactions. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study this molecule. It covers quantum chemical calculations for geometry optimization, vibrational frequency analysis, and electronic property elucidation. Methodologies such as Density Functional Theory (DFT) are detailed, and key quantitative data from computational models are summarized. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational techniques to the analysis of fluorinated aniline derivatives.

Introduction

This compound (CAS: 101-23-5, Molecular Formula: C13H10F3N) is a substituted diphenylamine derivative.[1][2] The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety that significantly alters the electronic landscape of the aniline ring system.[3] These modifications can enhance properties like metabolic stability and lipophilicity, making trifluoromethyl-substituted compounds valuable in drug design and the development of agrochemicals.[4][5]

Theoretical studies and computational modeling provide invaluable insights into the molecular structure, stability, and reactivity of such compounds, complementing experimental data. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting geometric parameters, vibrational spectra (FT-IR and FT-Raman), and electronic properties like molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces.[6] This guide explores these computational methodologies and their application to this compound and related structures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C13H10F3N | [1][2] |

| Molecular Weight | 237.22 g/mol | [1] |

| CAS Number | 101-23-5 | [1][7] |

| Boiling Point | 293.1°C at 760 mmHg | [7][] |

| Density | 1.255 g/cm³ | [7][] |

| Refractive Index | 1.554 | [7] |

| Storage Temperature | 2-8°C, protected from light | [9][10] |

| Physical Form | Oil, Liquid, or Semi-Solid | [10] |

Computational Methodologies

The theoretical investigation of aniline derivatives typically involves quantum chemical calculations to determine the molecule's ground-state geometry and electronic structure.

Density Functional Theory (DFT): This is the most common and effective method for studying such molecules. DFT calculations, particularly using hybrid functionals like B3LYP (Becke's three-parameter hybrid functional using the Lee, Yang, and Parr correlation functional), provide a good balance between accuracy and computational cost.[11][12]

Basis Sets: The choice of basis set is crucial for accurate calculations. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently employed.[11][12] The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic structure of molecules with heteroatoms and electron-withdrawing groups.[11]

Software: All calculations are typically performed using standard quantum chemistry software packages like GAUSSIAN.[11]

Theoretical and Computational Results

Molecular Geometry Optimization

| Parameter | Bond | Typical Calculated Value (Å or °) |

| Bond Lengths (Å) | C-N | ~1.40 - 1.42 |

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-H (aromatic) | ~1.08 - 1.09 | |

| N-H | ~1.01 | |

| C-CF3 | ~1.50 - 1.52 | |

| C-F | ~1.34 - 1.36 | |

| **Bond Angles (°) ** | C-N-C | ~125 - 129 |

| H-N-C | ~113 - 116 | |

| C-C-C (aromatic) | ~118 - 121 | |

| F-C-F | ~106 - 108 |

Vibrational Analysis

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data. The calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and improve agreement with experimental values.[11][12] Studies on related molecules like 2-chloro-5-(trifluoromethyl)aniline and other aniline derivatives provide a basis for assigning the vibrational modes.[11][14]

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretching | 3400 - 3500 | Stretching of the amine N-H bond. |

| C-H Stretching (Aromatic) | 3000 - 3150 | Stretching of C-H bonds in the phenyl rings.[13] |

| C=C Stretching (Aromatic) | 1430 - 1625 | In-plane stretching of the aromatic ring C-C bonds.[15] |

| N-H Bending | 1550 - 1650 | Bending motion of the amine N-H bond. |

| C-N Stretching | 1200 - 1350 | Stretching of the carbon-nitrogen bonds. |

| CF3 Symmetric/Asymmetric Stretching | 1100 - 1300 | Characteristic strong absorptions from the trifluoromethyl group. |

| C-H Out-of-Plane Bending | 750 - 900 | Bending of aromatic C-H bonds out of the ring plane.[13] |

Electronic Properties

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability and reactivity. In substituted anilines, the HOMO is typically localized on the aniline ring and the nitrogen atom, while the LUMO may be distributed across the electron-withdrawing groups.[6]

Molecular Electrostatic Potential (MEP): The MEP surface is a visual representation of the charge distribution within a molecule. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the region around the nitrogen atom is expected to have a negative potential, making it a site for electrophilic attack, while the fluorine atoms of the -CF3 group will also show negative potential. The hydrogen atom of the N-H group will be a region of positive potential.[6]

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates. Derivatives of aniline are often studied for their potential as inhibitors of enzymes like monoamine oxidase (MAO-B) or cyclin-dependent kinases (CDK2).[16][17] A docking simulation of this compound or its derivatives would involve placing the molecule into the active site of a target protein to predict binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions).[17][18]

Experimental and Computational Protocols

Synthesis Protocol (General)

The synthesis of this compound can be achieved via a nucleophilic substitution reaction, such as the Buchwald-Hartwig amination. A general procedure is as follows:

-

Reaction Setup: A dry reaction vessel is charged with 3-(trifluoromethyl)aniline, a phenyl halide (e.g., bromobenzene), a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

-

Solvent: An anhydrous, deoxygenated solvent such as toluene or dioxane is added.

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled, diluted with a solvent like ethyl acetate, and washed with water and brine.[1]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.[1]

Computational Protocol (DFT)

A typical workflow for the theoretical analysis of this compound using DFT is outlined below.

-

Structure Creation: The initial 3D structure of the molecule is built using a molecular editor.

-

Geometry Optimization: A geometry optimization calculation is performed using the B3LYP functional with the 6-311++G(d,p) basis set. This step finds the minimum energy conformation of the molecule.[11]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results provide predicted IR and Raman spectra.[6][11]

-

Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties. This includes generating molecular orbitals (HOMO, LUMO), Mulliken population analysis for atomic charges, and the molecular electrostatic potential (MEP) surface.[6]

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a typical computational workflow, adhering to the specified visualization requirements.

Caption: Molecular structure of this compound.

Caption: Workflow for computational analysis of molecular properties.

Conclusion

Theoretical and computational modeling serves as a powerful tool for elucidating the structural, vibrational, and electronic characteristics of this compound. Methods like DFT enable detailed predictions that can guide experimental synthesis and application. The insights gained from geometry optimization, vibrational analysis, and the study of electronic properties are fundamental for understanding the molecule's behavior and for designing novel derivatives with tailored properties for applications in pharmacology and materials science. This guide provides a foundational framework for researchers to apply these computational techniques effectively.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - this compound (C13H10F3N) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound|101-23-5 - MOLBASE Encyclopedia [m.molbase.com]

- 9. 101-23-5|this compound|BLD Pharm [bldpharm.com]

- 10. This compound CAS#: 101-23-5 [m.chemicalbook.com]

- 11. asianpubs.org [asianpubs.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. asiapharmaceutics.info [asiapharmaceutics.info]

- 17. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. globalresearchonline.net [globalresearchonline.net]

N-Phenyl-3-(trifluoromethyl)aniline: A Core Intermediate in Modern Chemistry and Drug Discovery

Abstract: N-Phenyl-3-(trifluoromethyl)aniline, a fluorinated aromatic amine, has emerged as a pivotal chemical intermediate in the synthesis of a wide range of functional molecules. Its unique structural features, particularly the presence of the trifluoromethyl (CF3) group, impart desirable properties to target compounds, making it highly valuable in pharmaceutical and agrochemical research. The trifluoromethyl moiety is a well-established bioisostere that can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.[1][2] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound, with a special focus on its role in drug development. Detailed experimental protocols and workflow visualizations are presented to support researchers and scientists in its practical application.

Physicochemical and Structural Properties

This compound (CAS No. 101-23-5) is typically a yellow to light brown viscous liquid or semi-solid.[3] The trifluoromethyl group at the meta-position of one phenyl ring and the secondary amine linkage are key to its reactivity and utility as a building block. A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C13H10F3N | [4][5] |

| Molecular Weight | 237.22 g/mol | [3][4] |

| CAS Number | 101-23-5 | [3][5] |

| Appearance | Yellow to Light Brown Viscous Liquid or Semi-Solid | [3] |

| Purity | 95% to >99% (by GC) | [3][5] |

| Boiling Point | 140-146°C @ 2.04-2.72 kPa 108-110°C @ 0.3 Torr 293.1°C @ 760 mmHg | [6][7][] |

| Density | ~1.255 g/cm³ (Predicted) | [7][] |

| IUPAC Name | This compound | [4] |

| Synonyms | m-Trifluoromethyldiphenylamine, 3-(Trifluoromethyl)diphenylamine | [4][7] |

Synthesis of this compound

A common and efficient method for synthesizing this compound is through a Suzuki-Miyaura-type cross-coupling reaction. This approach involves the reaction of an aniline with a trifluoromethyl-substituted phenylboronic acid in the presence of a suitable catalyst.

This protocol is based on a method described in Tetrahedron Letters and provides a robust procedure for laboratory-scale synthesis.[6]

Materials and Reagents:

-

Aniline (1.0 mmol)

-

3-(Trifluoromethyl)phenylboronic acid (1.0 mmol)[6]

-

Potassium Carbonate (K2CO3) (2.0 mmol)[6]

-

Aqueous suspension of FePd nanowires (3.0 mol%)[6]

-

Deionized water (13 mL total)[6]

-

Ethyl acetate (EtOAc)

-

2 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: To a stirred solution of deionized water (10 mL) containing aniline (1.0 mmol), 3-(trifluoromethyl)phenylboronic acid (1.0 mmol), and K2CO3 (2.0 mmol), add an aqueous suspension of FePd nanowires (3.0 mol%, dissolved in 3 mL H2O) at room temperature.[6]

-

Reaction Execution: Stir the reaction mixture continuously for 5 hours at room temperature.[6]

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[6]

-

Catalyst Separation: Upon completion of the reaction, add 2 M HCl solution. Separate the catalyst using an external magnet.[6]

-

Workup and Extraction: Wash the separated catalyst with ethyl acetate (EtOAc). Extract the reaction mixture with ethyl acetate (2 x 20 mL).[6][9]

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate the solution.[6][9]

-

Purification: Purify the resulting residue by gel permeation chromatography to afford the final product, this compound.[6][9]

Role as a Versatile Chemical Intermediate

This compound serves as a critical building block for introducing the trifluoromethylphenyl amine moiety into more complex molecular scaffolds. This structural motif is prevalent in various biologically active compounds.

Key Applications:

-

Drug Intermediate: The compound is widely classified as a drug intermediate. The inclusion of the CF3 group is a strategic move in drug design to enhance pharmacological profiles.[2]

-

Kinase Inhibitors: It is a valuable precursor for the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.[1] The trifluoromethylphenyl group can improve the inhibitory potency and pharmacokinetic properties of these drugs.[1]

-

Fungicides: It has been identified for use in the development of fungicides.[6]

-

NMDA Receptor Ligands: The N-aryl guanidine structure, which can be synthesized from this intermediate, has been explored for creating prospective PET radioligands for the NMDA receptor channel, relevant in neuroscience research.[10]

-

General Pharmaceutical Synthesis: Its structure is integral to the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group often contributes to improved bioavailability and metabolic stability.[11] For instance, related trifluoromethyl aniline structures are key components in FDA-approved drugs like Sorafenib.[12][13]

Safety and Handling

This compound is associated with specific health hazards and requires careful handling in a laboratory setting. Personal protective equipment (PPE), including gloves and eye protection, should be used, and work should be conducted in a well-ventilated area.[14]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3][4] |

| Serious Eye Irritation | H319 | Causes serious eye irritation.[3][4] |

| Aquatic Hazard (long-term) | H413 | May cause long lasting harmful effects to aquatic life.[3][4] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[14]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and fine chemical synthesis. Its utility is primarily driven by the strategic placement of the trifluoromethyl group, which confers advantageous properties to target molecules. The availability of robust synthetic protocols and its demonstrated role in the creation of potent pharmacological agents, such as kinase inhibitors, ensures its continued importance for researchers and scientists in both academic and industrial settings.

References

- 1. benchchem.com [benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound | 101-23-5 [sigmaaldrich.com]

- 4. 3-(Trifluoromethyl)-N-phenylaniline | C13H10F3N | CID 7548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthonix, Inc > 101-23-5 | this compound [synthonix.com]

- 6. This compound | 101-23-5 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. chemicalbook.com [chemicalbook.com]

The Trifluoromethyl Group's Influence in Aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals